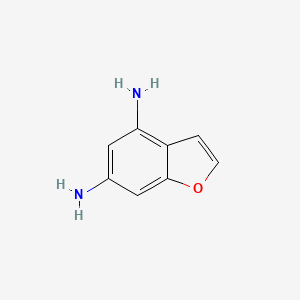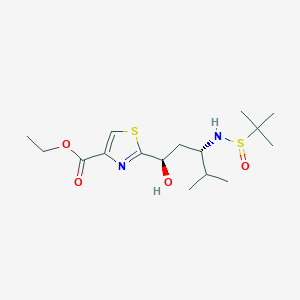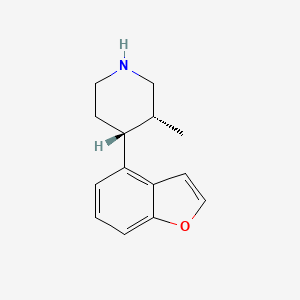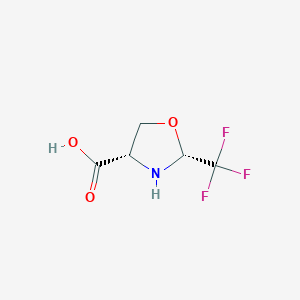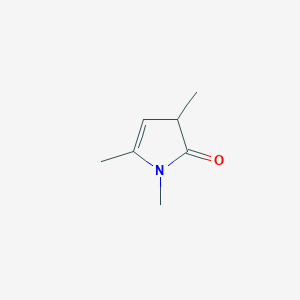
2-Trifluoromethylthiopyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trifluoromethylthiopyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethylthio group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the perfluoroalkylation of 2-thiopyrimidine derivatives using xenon(II) bisperfluoroalkylcarboxylates . This reaction is carried out under thermolytic conditions, leading to the formation of the desired trifluoromethylthiopyrimidine.
Industrial Production Methods: While specific industrial production methods for 2-Trifluoromethylthiopyrimidine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Trifluoromethylthiopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the trifluoromethylthio group can lead to the formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
2-Trifluoromethylthiopyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential pharmaceutical intermediate due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-Trifluoromethylthiopyrimidine involves its interaction with various molecular targets. The trifluoromethylthio group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and enzymes . This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
2-Trifluoromethylthiopyrimidine can be compared with other similar compounds, such as:
2-Mercaptopyrimidine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Thiopyrimidine Derivatives: These compounds have various substituents at the second position, leading to diverse reactivity and applications.
Uniqueness: The presence of the trifluoromethylthio group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C5H3F3N2S |
|---|---|
Molekulargewicht |
180.15 g/mol |
IUPAC-Name |
2-(trifluoromethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C5H3F3N2S/c6-5(7,8)11-4-9-2-1-3-10-4/h1-3H |
InChI-Schlüssel |
KHUPUHPMJHZUHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)SC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




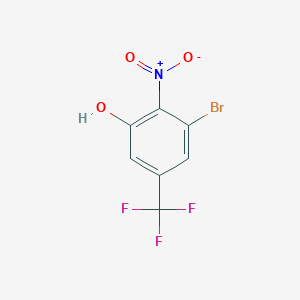

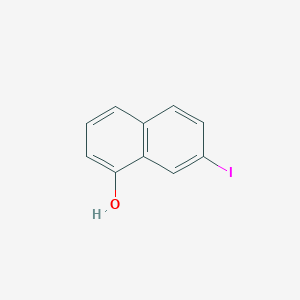
![(2-Chlorobenzo[d]oxazol-4-yl)methanamine](/img/structure/B12866475.png)

![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
